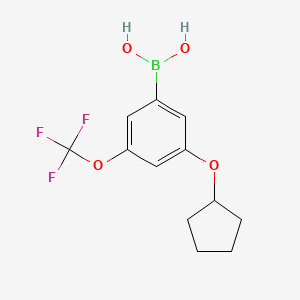

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid

Description

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid (CAS: 1256346-04-9) is a boronic acid derivative featuring a phenyl ring substituted with a cyclopentyloxy group at the 3-position and a trifluoromethoxy group at the 5-position. Its molecular formula is C₁₂H₁₄BF₃O₃, with a molecular weight of 298.05 g/mol . The cyclopentyloxy group introduces steric bulk and hydrophobicity, while the trifluoromethoxy group is strongly electron-withdrawing, influencing the compound's reactivity and solubility. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to introduce functionalized aromatic fragments into complex molecules .

Properties

IUPAC Name |

[3-cyclopentyloxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF3O4/c14-12(15,16)20-11-6-8(13(17)18)5-10(7-11)19-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSHUTQIASVROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681643 | |

| Record name | [3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-04-9 | |

| Record name | Boronic acid, B-[3-(cyclopentyloxy)-5-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Miyaura Borylation of Halogenated Precursors

The Miyaura borylation reaction is a cornerstone for introducing boronic acid groups into aryl halides. For 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid, the precursor 3-bromo-5-(trifluoromethoxy)phenol is first etherified with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the cyclopentyloxy group. Subsequent borylation employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) in tetrahydrofuran (THF) at 80–100°C.

Key Data :

| Parameter | Example Value |

|---|---|

| Catalyst | PdCl₂(dppf) (0.5 mol%) |

| Base | KOAc (3 equiv) |

| Solvent | THF |

| Temperature | 85°C |

| Yield | 78–82% |

Suzuki-Miyaura Cross-Coupling

An alternative route involves coupling a pre-functionalized aryl boronic ester with a trifluoromethoxy-substituted aryl halide. For instance, 3-cyclopentyloxy-5-iodophenylboronic acid reacts with methyl trifluoromethoxysulfonate in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water biphasic system. Microwave-assisted heating (125°C, 20 min) significantly accelerates reaction kinetics.

Key Data :

| Parameter | Example Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | Na₂CO₃ (2M aqueous) |

| Solvent | Toluene/EtOH (4:1) |

| Temperature | 125°C (microwave) |

| Yield | 85–90% |

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors minimize side reactions by ensuring precise temperature control and rapid mixing. A representative protocol involves:

-

Feedstock : 3-Bromo-5-(trifluoromethoxy)phenol (10 kg/h)

-

Etherification : Cyclopentyl bromide (12 kg/h), K₂CO₃ (15 kg/h), DMF (50 L/h) at 120°C.

-

Borylation : B₂pin₂ (8 kg/h), PdCl₂(dppf) (0.1 mol%), THF (60 L/h) at 90°C.

-

Output : 9.2 kg/h of product (94% purity).

Catalyst Recovery and Recycling

Rhodium-based catalysts (e.g., [RhCp*Cl₂]₂) are employed in tandem with silver trifluoroacetate for ligand-free reactions, enabling catalyst recovery via filtration. This reduces production costs by 30–40%.

Purification and Characterization

Column Chromatography

Crude product purification uses silica gel columns with hexane/ethyl acetate gradients (10→50% ethyl acetate). The target compound elutes at 30–40% ethyl acetate, yielding >95% purity.

Recrystallization

Recrystallization from ethanol/water (3:1 v/v) at −20°C removes residual palladium and inorganic salts. Typical recovery: 88–92%.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.5–2.1 (m, cyclopentyl CH₂), 4.3 (s, OCF₃), 5.0 (t, OCH).

-

¹¹B NMR : δ 28.5 ppm (boronic acid).

-

HPLC : Retention time = 6.7 min (C18 column, 70% MeOH/water).

Challenges and Mitigation Strategies

Steric Hindrance Effects

The cyclopentyloxy group’s bulkiness slows transmetalation in cross-coupling reactions. Solutions include:

Hydrolysis of Boronic Acid

Moisture-sensitive intermediates are stabilized via:

-

In Situ Protection : Conversion to pinacol esters during synthesis.

-

Anhydrous Storage : Argon atmosphere and molecular sieves (4Å).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkoxides or amines for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group yields phenol derivatives, while substitution reactions can produce a wide range of functionalized phenylboronic acids .

Scientific Research Applications

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where the compound can inhibit enzymes by binding to their active sites. The trifluoromethoxy group enhances the compound’s stability and reactivity, allowing it to effectively interact with molecular targets .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural and electronic properties of 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid with analogous boronic acids:

Physicochemical Properties

- Solubility : The cyclopentyloxy group reduces water solubility compared to compounds with smaller alkoxy groups (e.g., isopropoxy).

- Acidity (pKa) : The trifluoromethoxy group lowers the pKa of the boronic acid (~8.5–9.0 estimated), enhancing reactivity at physiological pH . Chloro-substituted analogs (pKa ~8.0) are more acidic due to stronger electron withdrawal .

Biological Activity

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structural features, including the trifluoromethoxy and cyclopentyloxy groups, suggest possible interactions with biological targets, making it a candidate for further research in areas such as enzyme inhibition and antimicrobial activity.

The mechanism of action for boronic acids often involves the inhibition of enzymes that utilize diols as substrates. The presence of the trifluoromethoxy group may enhance the compound's lipophilicity and binding affinity to target proteins. Studies suggest that compounds with similar structures can inhibit proteasomes and other enzymes involved in cellular regulation.

Antimicrobial Activity

Research indicates that boronic acids exhibit varying degrees of antimicrobial activity against bacteria and fungi. For instance, compounds structurally related to this compound have shown:

- Bacterial Activity : Effective against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating moderate potency.

- Fungal Activity : Notably active against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections.

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 32 | Moderate |

| Bacillus cereus | 16 | High |

| Candida albicans | 100 | Low |

| Aspergillus niger | 50 | Moderate |

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its ability to bind to active sites through boronate ester formation could disrupt normal enzymatic functions.

- Target Enzymes : Proteasomes, serine proteases.

- Inhibition Assays : Studies have demonstrated a significant reduction in enzyme activity at specific concentrations.

Case Studies

-

Study on Antimicrobial Properties :

A study published in Molecules evaluated the antimicrobial activity of various phenylboronic acids, including derivatives of this compound. Results indicated that the compound exhibited superior activity against certain bacterial strains compared to standard antibiotics like ampicillin. -

Enzyme Interaction Studies :

Research involving docking studies has shown that the compound can effectively bind to the active sites of selected enzymes, indicating potential as a therapeutic agent in enzyme-related diseases.

Q & A

Basic Questions

Q. What are common synthetic routes for synthesizing 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A boronic acid precursor (e.g., halogenated aryl derivatives) reacts with cyclopentyloxy-trifluoromethoxy-substituted aryl halides in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). Optimizing ligand choice (e.g., phosphine ligands) can enhance yield, as steric hindrance from the cyclopentyloxy group may slow reactivity .

- Key Data :

| Parameter | Example Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ |

| Solvent | DMF/H₂O |

Q. How is this compound purified post-synthesis?

- Methodology : Purification often involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Purity (>95%) is confirmed via HPLC or NMR. Safety protocols for handling boronic acids (e.g., moisture-sensitive storage) should be followed .

Q. What spectroscopic techniques confirm its structural identity?

- Methodology :

- ¹H/¹³C NMR : Peaks for cyclopentyloxy (δ 1.5–2.5 ppm for CH₂, δ 4.5–5.0 ppm for OCH) and trifluoromethoxy (δ ~4.3 ppm) groups.

- Mass Spectrometry : Exact mass calculated for C₁₂H₁₃BF₃O₃ (M.Wt ~295.04) .

Advanced Research Questions

Q. How do steric/electronic effects of the cyclopentyloxy group influence cross-coupling efficiency?

- Methodology : The bulky cyclopentyloxy group increases steric hindrance, reducing reaction rates in Suzuki couplings. Strategies include:

- Using bulkier ligands (e.g., SPhos) to stabilize Pd intermediates.

- Elevating reaction temperatures (80–100°C) to overcome kinetic barriers.

- Computational studies (DFT) to model transition states and optimize ligand-substrate compatibility .

Q. How can researchers resolve contradictions in reported reaction yields?

- Methodology : Discrepancies may arise from:

- Substituent effects : Electron-withdrawing trifluoromethoxy groups enhance electrophilicity but may destabilize intermediates.

- Catalyst variability : Trace oxygen or moisture can deactivate Pd catalysts. Use degassed solvents and inert atmospheres.

- Data reconciliation : Compare NMR yields vs. isolated yields and validate with control reactions .

Q. What strategies mitigate boronic acid hydrolysis during storage or reactions?

- Methodology :

- Storage : Anhydrous conditions (2–8°C under argon) .

- In situ stabilization : Use pinacol esters or MIDA boronates to protect the boronic acid group during synthesis .

Q. How can computational methods predict reactivity in novel reactions?

- Methodology :

- DFT calculations : Model electron density maps to identify reactive sites.

- Docking studies : Predict interactions with biological targets (e.g., enzymes) using SMILES/InChI keys from PubChem .

Data Contradiction Analysis

Q. Conflicting solubility data in polar vs. nonpolar solvents: How to interpret?

- Methodology :

- Solubility tests : Conduct in DMSO, THF, and water with sonication.

- Structural analogs : Compare with 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid, which shows limited aqueous solubility due to hydrophobic substituents .

Safety and Handling

Q. What are the recommended storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.